N'-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as bioinorganic chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . The general reaction scheme can be represented as follows:
Hydrazide+Aldehyde/Ketone→Schiff Base Hydrazone+Water
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its specific structural features, such as the presence of a cyanophenyl group and a bicycloheptane ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19N3O |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-17-9-3-2-4-14(17)15(17)16(21)20-19-11-13-7-5-12(10-18)6-8-13/h5-8,11,14-15H,2-4,9H2,1H3,(H,20,21)/b19-11+ |
InChI Key |
RKZAWWHRWQDNBK-YBFXNURJSA-N |
Isomeric SMILES |
CC12CCCCC1C2C(=O)N/N=C/C3=CC=C(C=C3)C#N |
Canonical SMILES |
CC12CCCCC1C2C(=O)NN=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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